11-Cyanoundecanoic acid

Description

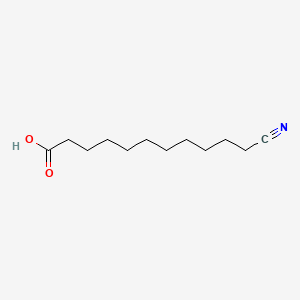

Structure

3D Structure

Properties

IUPAC Name |

11-cyanoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHZGLKQBYTRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206827 | |

| Record name | 11-Cyanoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5810-18-4 | |

| Record name | 11-Cyanoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5810-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Cyanoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Cyanoundecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Cyanoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-cyanoundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-CYANOUNDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B6O27O3HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

11-Cyanoundecanoic acid chemical properties

An In-Depth Technical Guide to 11-Cyanoundecanoic Acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 5810-18-4) is a bifunctional long-chain aliphatic molecule featuring a terminal carboxylic acid and a terminal nitrile group.[1][2] This unique structure, with a C11 alkyl backbone, renders it a valuable building block in organic synthesis, material science, and pharmaceutical development. Its molecular formula is C₁₂H₂₁NO₂.[2][3] The presence of two distinct, reactive functional groups allows for orthogonal chemical modifications, making it an ideal linker molecule for conjugating different chemical entities or for synthesizing complex polymeric structures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and key applications for researchers and drug development professionals.

Physicochemical and Computed Properties

The physical state of this compound is a white solid.[1] Its properties are dictated by the long hydrocarbon chain, which imparts significant nonpolar character, and the two polar termini (carboxyl and nitrile groups), which allow for specific chemical interactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₂ | [1][2][3] |

| Molecular Weight | 211.30 g/mol | [1][2][4] |

| Melting Point | 56 - 58 °C | [1][4] |

| Boiling Point | 381.7 °C at 760 mmHg | [1][4] |

| Density | 0.984 g/cm³ | [1][4] |

| Flash Point | 184.7 °C | [1][4] |

| Refractive Index | 1.463 | [1][4] |

| LogP | 3.495 | [1][4] |

| PSA (Polar Surface Area) | 61.09 Ų | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the verification and characterization of this compound. The key expected features in common analytical techniques are outlined below. Spectral data for this compound are available in public databases such as SpectraBase.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum provides direct evidence of the two key functional groups. A sharp, medium-intensity absorption band is expected around 2245 cm⁻¹ , characteristic of the C≡N (nitrile) stretch. The carboxylic acid group will exhibit a strong, broad O-H stretching band from 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1710 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum will be dominated by a large multiplet signal corresponding to the -(CH₂)₈- methylene protons of the alkyl chain, typically in the 1.2-1.7 ppm range. Distinct triplets are expected for the methylene groups adjacent to the functional groups: the -CH₂-COOH protons around 2.35 ppm and the -CH₂-CN protons around 2.3-2.4 ppm . The acidic proton of the carboxylic acid (-COOH) will appear as a broad singlet far downfield, typically above 10 ppm .

-

¹³C NMR : The carbon spectrum will show a characteristic signal for the nitrile carbon (-C≡N) around 119-121 ppm and the carbonyl carbon (-COOH) around 179-181 ppm . The methylene carbons of the alkyl chain will produce a series of signals in the 24-34 ppm region.

-

-

Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (211.30). Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) and cleavage along the alkyl chain.

Synthesis and Chemical Reactivity

Synthesis Pathway

A common and efficient method for synthesizing this compound is through the nucleophilic substitution of a halide with a cyanide salt. The typical precursor is 11-bromoundecanoic acid.[3] The reaction involves the displacement of the bromide ion by the cyanide ion, which is a potent nucleophile.

Caption: Synthesis of this compound from 11-bromoundecanoic acid.

Core Reactivity

The utility of this compound stems from the differential reactivity of its terminal functional groups. This allows for selective transformations, making it a versatile linker.

-

Reactions of the Carboxylic Acid Group : This group can undergo standard transformations such as:

-

Esterification : Reaction with an alcohol under acidic conditions to form an ester.

-

Amide Formation : Coupling with an amine using activating agents (e.g., DCC, EDC) to form an amide bond.

-

Reduction : Reduction to a primary alcohol (12-hydroxydodecanenitrile) using strong reducing agents like LiAlH₄.

-

-

Reactions of the Nitrile Group : The nitrile group can be transformed into other important functional groups:

-

Hydrolysis : Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding the dicarboxylic acid, dodecanedioic acid.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Raney Ni) or reduction with LiAlH₄ converts the nitrile to a primary amine, forming 12-aminododecanoic acid.

-

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

This compound is primarily used as a specialty chemical in the synthesis of more complex molecules.[1] Its bifunctional nature is particularly advantageous in fields requiring molecular linkers or spacers.

-

Pharmaceutical Synthesis : The molecule can serve as a linker in various drug modalities. For instance, the carboxylic acid can be attached to a drug molecule, while the nitrile can be converted to an amine for subsequent conjugation to a targeting moiety, such as an antibody. The long alkyl chain provides spacing and can influence the physicochemical properties, such as lipophilicity, of the final conjugate.[5][6] The carboxylic acid group itself is a key pharmacophore in hundreds of drugs, though its properties sometimes necessitate replacement with bioisosteres to improve metabolic stability or membrane permeability.[5][7][8]

-

Material Science : Analogous to well-studied molecules like 11-mercaptoundecanoic acid, this compound can be used to form self-assembled monolayers (SAMs) on various substrates.[9] The carboxylic acid can anchor to metal oxide surfaces, while the terminal nitrile group can be used to tailor the surface chemistry or for further covalent immobilization of biomolecules or catalysts.

-

Polymer Chemistry : The ability to convert the end groups into amines or other carboxylic acids makes it a potential monomer for the synthesis of specialty polyamides or polyesters with a defined number of carbons between functional units.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[2]

-

Hazard Statements :

-

Precautionary Measures :

-

Handling : Use only in a well-ventilated area, such as a chemical fume hood.[10] Avoid breathing dust.[10] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[10]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.[10][11] If dust is generated, a NIOSH-approved respirator is recommended.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from strong oxidizing agents and strong acids.

-

Experimental Protocols

Protocol 1: Synthesis from 11-Bromoundecanoic Acid

This protocol is based on a general procedure for cyanide displacement on an alkyl halide.[3]

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

11-Bromoundecanoic acid

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO)

-

Hydrochloric acid (HCl), dilute solution

-

Deionized water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11-bromoundecanoic acid (1.0 eq) in DMAc.

-

Add sodium cyanide (approx. 1.1-1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.

-

Heat the reaction mixture to approximately 130°C and maintain for 1.5-3 hours, monitoring the reaction by TLC.[3]

-

After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

-

Acidify the aqueous solution to a pH of 2-3 with dilute HCl to protonate the carboxylic acid.[3]

-

The product will likely precipitate as a solid. If not, extract the aqueous phase three times with ethyl acetate.

-

Collect the solid precipitate by vacuum filtration or, if extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture).

Caption: Workflow for the synthesis of this compound.

Protocol 2: Fischer Esterification to Methyl 11-Cyanoundecanoate

This is a standard protocol for the esterification of a carboxylic acid.

Objective: To derivatize the carboxylic acid group as a methyl ester.

Materials:

-

This compound

-

Methanol (large excess, acts as solvent and reagent)

-

Sulfuric acid (H₂SO₄), concentrated (catalyst)

-

Saturated sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Suspend or dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

-

Heat the reaction to reflux and maintain for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check that the aqueous layer is basic.

-

Wash the organic layer with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 11-cyanoundecanoate.

-

Further purification can be achieved by column chromatography if necessary.

Caption: Workflow for the Fischer esterification of this compound.

References

-

This compound | C12H21NO2 | CID 79879 - PubChem. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). Bentham Science. Retrieved January 5, 2026, from [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). Retrieved January 5, 2026, from [Link]

-

(PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Carboxylic acid (bio)isosteres in drug design - PubMed. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C12H21NO2 | CID 79879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 11-CYANO-1-UNDECANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]

- 8. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Data of 11-Cyanoundecanoic Acid

This technical guide provides a comprehensive analysis of the spectroscopic data for 11-cyanoundecanoic acid, a bifunctional molecule with significant potential in chemical synthesis and drug development. As a molecule featuring both a terminal nitrile and a carboxylic acid, its characterization relies on a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction to this compound

This compound is a long-chain fatty acid derivative with the chemical formula C₁₂H₂₁NO₂.[1][2] Its structure incorporates a C₁₁ alkyl chain, providing lipophilicity, with a hydrophilic carboxylic acid at one terminus and a polar nitrile group at the other. This unique architecture makes it a valuable building block in organic synthesis, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins within cells.[1] Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of this compound in these applications.

The following sections will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for the characterization of this compound. While experimental data for this specific molecule is not always readily available from commercial suppliers[3], this guide presents a representative dataset based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Workflow for Spectroscopic Analysis

To fully characterize this compound, a systematic workflow involving multiple spectroscopic techniques is employed. Each technique provides a unique piece of the structural puzzle.

Figure 1: Workflow for the comprehensive spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A representative ¹H NMR spectrum of this compound can be acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and analyzing it on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The long alkyl chain will give rise to a series of overlapping multiplets in the upfield region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | H -OOC- |

| 2.35 | Triplet | 2H | -CH₂-COOH |

| 2.32 | Triplet | 2H | -CH₂-C≡N |

| 1.63 | Multiplet | 4H | -CH₂-CH₂-COOH, -CH₂-CH₂-C≡N |

| 1.2-1.4 | Multiplet | 12H | -(CH₂)₆- |

Expert Insights: The broad singlet observed at a significant downfield shift (10-13 ppm) is highly characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange. The two triplets at approximately 2.3 ppm correspond to the methylene groups adjacent to the two electron-withdrawing functional groups, the carboxylic acid and the nitrile. The protons alpha to the carbonyl group are typically slightly more deshielded than those alpha to the nitrile. The large multiplet in the 1.2-1.4 ppm region is characteristic of the long methylene chain, a common feature in fatty acid derivatives.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon environment.

Data Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C =O (Carboxylic Acid) |

| ~120 | C ≡N (Nitrile) |

| ~34 | -C H₂-COOH |

| ~29 | -(C H₂)₇- |

| ~25 | -C H₂-CH₂-COOH |

| ~25 | -C H₂-CH₂-C≡N |

| ~17 | -C H₂-C≡N |

Expert Insights: The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 175-185 ppm. The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range. The remaining signals in the upfield region correspond to the sp³ hybridized carbons of the long alkyl chain. Due to the symmetry of the central part of the chain, some of these signals may overlap.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: An IR spectrum of this compound, which is a solid at room temperature, can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is pressed against the ATR crystal, and the spectrum is recorded.

Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and nitrile functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2920, 2850 | Strong | C-H stretch (Alkyl) |

| 2245 | Medium, Sharp | C≡N stretch (Nitrile) |

| 1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

Expert Insights: The most telling feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band that often overlaps with the C-H stretching region. This broadness is due to extensive hydrogen bonding. The strong, sharp absorption at around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a saturated carboxylic acid dimer. The medium intensity, sharp peak at approximately 2245 cm⁻¹ is a clear indication of the nitrile (C≡N) functional group. The presence of all these bands provides strong evidence for the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.

Experimental Protocol: A mass spectrum of this compound can be obtained using a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the ion source.

Data Interpretation: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected to be the most prominent ion.

| m/z | Interpretation |

| 210.15 | [M-H]⁻ (Calculated for C₁₂H₂₀NO₂⁻: 210.1494) |

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion can provide further structural information. Common fragmentation pathways for long-chain carboxylic acids involve neutral losses and cleavages along the alkyl chain.

Figure 2: Potential fragmentation pathways for the [M-H]⁻ ion of this compound in ESI-MS/MS.

Expert Insights: The accurate mass measurement of the molecular ion is a crucial first step in confirming the elemental composition of the molecule. The fragmentation pattern can help to confirm the connectivity of the functional groups. For example, the loss of water (18 Da) or carbon dioxide (44 Da) from the carboxylate anion is a common fragmentation pathway. Cleavage at various points along the alkyl chain can also occur, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group).

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust methodology for its structural confirmation and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous identification of this important bifunctional molecule. This guide provides researchers and scientists with the foundational knowledge to interpret the spectroscopic data of this compound and similar long-chain functionalized molecules, ensuring the quality and reliability of their research and development endeavors.

References

-

PubChem. This compound. [Link]

-

YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

-

Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]

-

MDPI. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. [Link]

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

-

Chegg. Solved You are provided with IR, Mass, 1H, and 13C-NMR. [Link]

-

Filo. Problem 27: Analyze the provided IR, Mass, UV, 13C NMR, and 1H NMR spectr.. [Link]

-

ResearchGate. 845 PDFs | Review articles in 11-MERCAPTOUNDECANOIC ACID. [Link]

-

MDPI. Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. [Link]

Sources

Physical properties of 11-Cyanoundecanoic acid

An In-depth Technical Guide to the Physical Properties of 11-Cyanoundecanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the core physical properties of this compound (CAS No. 5810-18-4), a bifunctional molecule of significant interest in chemical synthesis, materials science, and drug development. As a molecule possessing both a terminal carboxylic acid and a nitrile group separated by a long aliphatic chain, its characteristics are governed by a unique interplay of polar and nonpolar functionalities. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for its effective application.

Introduction and Molecular Overview

This compound is a C12 fatty acid derivative distinguished by its terminal nitrile (C≡N) group. This structure imparts dual reactivity, making it a valuable intermediate and building block. The carboxylic acid moiety offers a reactive handle for esterification, amidation, and salt formation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Understanding its physical properties is paramount for its purification, handling, and strategic deployment in complex synthetic pathways.

Key Molecular Identifiers:

-

IUPAC Name: this compound[1]

Caption: Molecular Structure of this compound.

Core Physical and Chemical Properties

The physical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents and thermal conditions.

| Property | Value | Source(s) |

| Appearance | White solid / powder | [2] |

| Melting Point | 56 - 58 °C | [2] |

| Boiling Point | 381.7 °C at 760 mmHg | [2][4] |

| Density | 0.984 g/cm³ | [2][4] |

| Flash Point | 184.7 °C | [2][4] |

| Refractive Index | 1.463 | [2][4] |

| logP | 3.49558 | [2] |

In-Depth Analysis of Key Properties

Thermal Properties: Melting and Boiling Points

The melting point of 56-58 °C is characteristic of a medium-chain fatty acid and indicates that the compound is a solid at standard ambient temperature and pressure.[2] A narrow melting range is a primary indicator of high purity; impurities typically depress and broaden the melting range.

The high boiling point of 381.7 °C is a direct consequence of strong intermolecular forces.[2][4] These include:

-

Hydrogen Bonding: The carboxylic acid group allows molecules to form strong hydrogen-bonded dimers, significantly increasing the energy required to transition to the vapor phase.

-

Dipole-Dipole Interactions: The highly polar nitrile group (C≡N) introduces strong dipole-dipole attractions between molecules.

-

Van der Waals Forces: The long C10 alkyl chain contributes significant London dispersion forces.

Solubility Profile: A Tale of Two Ends

The solubility of this compound is dictated by its amphipathic structure. The long, nonpolar hydrocarbon tail dominates its behavior, rendering it largely insoluble in water.[5] However, the two polar terminal groups—carboxylic acid and nitrile—allow for some solubility in organic solvents.

-

Water: Solubility is very low. While the carboxylic acid can hydrogen bond with water, the energetic cost of disrupting the water's hydrogen-bonding network to accommodate the long hydrophobic chain is prohibitive.

-

Nonpolar Organic Solvents (e.g., n-Hexane, Cyclohexane): The compound exhibits significant solubility in these solvents, which increases with temperature.[5][6] This is because the primary interactions are between the nonpolar solvent and the molecule's long alkyl chain. This property is advantageous for purification, as 11-CUA can be selectively extracted into such solvents, leaving polar impurities behind, and then crystallized out upon cooling.[5]

-

Polar Organic Solvents: Solubility is expected to be moderate in solvents like alcohols or acetone, which can interact with the polar functional groups while also solvating the alkyl chain.

The temperature dependence of solubility is a critical factor for recrystallization protocols. As demonstrated in studies, the mole fraction solubility in cyclohexane and n-hexane increases substantially with rising temperature, a principle that underpins its purification by crystallization.[5][6]

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present. Key expected absorption bands include:

-

~2245 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡N (nitrile) stretch.

-

~1710 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

-

2500-3300 cm⁻¹: A very broad band resulting from the O-H stretch of the hydrogen-bonded carboxylic acid.

-

2850-2960 cm⁻¹: Strong, sharp peaks from the C-H stretching of the methylene groups in the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectrum:

-

~12.0 ppm: A broad singlet corresponding to the acidic proton of the carboxylic acid (–COOH).

-

~2.35 ppm: A triplet from the two protons on the carbon alpha to the carbonyl group (–CH₂–COOH).

-

~2.30 ppm: A triplet from the two protons on the carbon alpha to the nitrile group (–CH₂–C≡N).

-

1.2-1.7 ppm: A large, complex multiplet representing the 16 protons of the eight internal methylene (–CH₂–) groups of the alkyl chain.

-

-

¹³C NMR Spectrum:

-

~179 ppm: Signal for the carbonyl carbon (–COOH).

-

~120 ppm: Signal for the nitrile carbon (–C≡N).

-

20-35 ppm: A series of signals corresponding to the ten methylene carbons in the alkyl chain.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), one would expect to observe the molecular ion peak [M-H]⁻ at m/z 210.15 or [M+H]⁺ at m/z 212.17, confirming the molecular weight of 211.30 g/mol .

Experimental Protocols for Property Determination

The following protocols outline standard laboratory procedures for verifying the key physical properties of this compound.

Caption: General workflow for experimental property validation.

Protocol 1: Melting Point Determination

Causality: This protocol leverages the principle that pure crystalline solids melt over a narrow and reproducible temperature range.

-

Sample Preparation: Finely crush a small amount of the solid this compound.

-

Capillary Loading: Pack a small amount (2-3 mm height) of the powdered sample into a capillary tube, ensuring it is densely packed at the sealed bottom.[7]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 57 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.

-

Validation: A sharp range (e.g., within 1-2 °C) consistent with the literature value of 56-58 °C indicates high purity.

Protocol 2: Solubility Determination (Static Analytical Method)

Causality: This method determines the saturation point of a solute in a solvent at a given temperature, establishing the equilibrium solubility.[6]

-

System Preparation: In several sealed vials, add an excess amount of this compound to a known volume of the chosen solvent (e.g., cyclohexane).

-

Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 35 °C, 45 °C). Allow the mixtures to equilibrate for several hours (typically >12 hours) to ensure saturation.

-

Sample Extraction: After equilibration, stop the agitation and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe fitted with a filter to avoid drawing in any solid particles.

-

Analysis: Quantify the concentration of this compound in the extracted sample. This can be done by evaporating the solvent and weighing the residue, or through a suitable analytical technique like HPLC or titration after derivatization.

-

Calculation: Convert the concentration into desired units (e.g., mol/L, g/100mL, or mole fraction). Repeat for each temperature to build a solubility curve.

Significance in Drug Development and Materials Science

The physical properties of this compound directly influence its applications:

-

Bifunctional Linker: Its defined chain length and terminal reactive groups make it an ideal linker molecule in drug discovery.[8] The carboxylic acid can be coupled to a drug or biomolecule, while the nitrile can be reduced to a primary amine, providing an orthogonal site for attaching a targeting moiety, a solubilizing group (like PEG), or a fluorescent probe.

-

Precursor for Polyamides: The reduction of the nitrile group to an amine, followed by polymerization, can yield specialty polyamides. For instance, it is a precursor to 12-aminododecanoic acid, a monomer used in high-performance polymers.[9]

-

Self-Assembled Monolayers (SAMs): The carboxylic acid group can anchor the molecule to various metal oxide surfaces, while the long alkyl chain and terminal nitrile group form an ordered, functionalized monolayer. This is useful for modifying the surface properties of biosensors, electrodes, and nanoparticles.

Conclusion

This compound is a versatile chemical building block whose utility is fundamentally governed by its physical properties. Its solid state, defined melting point, and predictable solubility in organic solvents are key to its purification and handling. The spectroscopic signatures provide unambiguous confirmation of its unique bifunctional structure. For scientists in drug development and materials research, a thorough understanding of these properties is not merely academic; it is the foundation for designing robust synthetic protocols, predictable purification strategies, and innovative applications.

References

-

This compound | C12H21NO2 | CID 79879 - PubChem. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

The Effect of Temperature on the Solubility of this compound in Cyclohexane, n-Hexane, and Water. (2010). Industrial & Engineering Chemistry Research, 49(4), 2473–2477. ACS Publications. [Link]

-

This compound methyl ester | CAS 22915-49-7 | Chemical-Suppliers. (n.d.). Retrieved January 5, 2026, from [Link]

-

The Effect of Temperature on the Solubility of this compound in Cyclohexane, n-Hexane, and Water. (2010). Industrial & Engineering Chemistry Research. OUCI. [Link]

-

LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2021). Chemistry LibreTexts. [Link]

- Process for the purification of solid 12-aminododecanoic acid. (n.d.).

-

Recent applications of click chemistry in drug discovery. (2017). Expert Opinion on Drug Discovery. PubMed. [Link]

Sources

- 1. This compound | C12H21NO2 | CID 79879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. DE2018897C3 - Process for the purification of solid 12-aminododecanoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 11-Cyanoundecanoic Acid

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of 11-cyanoundecanoic acid. As a bifunctional long-chain molecule, its utility in advanced applications, such as a linker in Proteolysis Targeting Chimeras (PROTACs), is intrinsically linked to its three-dimensional structure and flexibility. This document synthesizes foundational chemical principles with advanced analytical and computational methodologies to offer researchers, scientists, and drug development professionals a thorough understanding of this molecule. We will explore its structural components, predict its conformational landscape, and detail the experimental and computational workflows necessary for its complete characterization. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide establishes a robust framework for its analysis based on established principles and data from analogous structures.

Introduction: The Structural Significance of this compound

This compound, a twelve-carbon chain terminating in a carboxylic acid and a nitrile group, represents a class of molecules where function is dictated by molecular architecture. The long aliphatic backbone imparts significant flexibility, while the polar termini govern intermolecular interactions and chemical reactivity. In the context of drug development, particularly in its role as a PROTAC linker, the molecule's length, rigidity, and conformational preferences are critical determinants of the efficacy of the resulting therapeutic. A PROTAC's ability to simultaneously engage an E3 ligase and a target protein is highly dependent on the spatial arrangement of these two entities, a parameter directly controlled by the linker's structure. Understanding the conformational possibilities of this compound is therefore not merely an academic exercise but a prerequisite for rational drug design.

Fundamental Molecular and Physicochemical Properties

A baseline understanding of a molecule's properties is essential before delving into its complex conformational behavior.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5810-18-4 | PubChem[1] |

| Molecular Formula | C₁₂H₂₁NO₂ | PubChem[1] |

| Molecular Weight | 211.30 g/mol | PubChem[1] |

| Melting Point | 56-58 °C | Guidechem[2] |

| Boiling Point | 381.7 °C at 760 mmHg | Guidechem[2] |

| Density | 0.984 g/cm³ | Guidechem[2] |

These properties indicate a relatively stable organic molecule that exists as a solid at room temperature. Its bifunctional nature, with a polar carboxylic acid head and a polar nitrile tail separated by a nonpolar alkyl chain, suggests amphiphilic character, influencing its solubility and potential for self-assembly.

Elucidating the Molecular Structure: A Multi-faceted Approach

The complete description of the molecular structure of this compound requires a combination of spectroscopic, crystallographic, and computational techniques.

Spectroscopic Characterization

Spectroscopy provides invaluable information about the chemical environment of atoms and the nature of chemical bonds within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton (–COOH) in the downfield region (typically 10-12 ppm). The protons alpha to the carbonyl group and the nitrile group would appear as triplets at approximately 2.3-2.5 ppm and 2.3-2.4 ppm, respectively. The bulk of the methylene (–CH₂–) protons in the alkyl chain would resonate as a broad multiplet in the 1.2-1.7 ppm range.

-

¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbon (~175-185 ppm) and the nitrile carbon (~115-120 ppm). The carbons of the long alkyl chain would have chemical shifts in the 20-35 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides clear signatures for the two functional groups. A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[3] The C=O stretch of the carboxylic acid dimer is expected to appear as a strong, sharp peak around 1710 cm⁻¹.[3] The C≡N triple bond stretch of the nitrile group typically gives a sharp, medium-intensity absorption near 2250 cm⁻¹.[4]

-

-

Mass Spectrometry (MS):

-

Electron impact ionization would likely lead to fragmentation of the molecule. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5] The long alkyl chain can also undergo characteristic fragmentation, with losses of 14 mass units (CH₂). The molecular ion peak (M⁺) may be weak or absent.

-

Conformational Analysis: The Landscape of Flexibility

The ten single bonds of the undecane backbone allow for a vast number of possible conformations. The overall shape of the molecule is a dynamic equilibrium of these conformers.

The conformation of the alkyl chain is determined by the dihedral angles around each C-C bond. The lowest energy conformation for a simple alkane is the all-staggered, or all-trans, conformation, resulting in a linear chain. Rotations around these bonds can lead to gauche conformations, which are slightly higher in energy and introduce kinks into the chain. The presence of the terminal functional groups can influence these preferences.

The carboxylic acid group itself has a key conformational preference around the C-O single bond. The syn conformation, where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen, is generally more stable than the anti conformation in the gas phase and in non-polar solvents, often by several kcal/mol.[1][6] This preference is due to favorable intramolecular interactions. In aqueous solutions, the energy difference between syn and anti can be significantly reduced due to intermolecular hydrogen bonding with water molecules.[1]

The interplay between the alkyl chain's flexibility and the potential for intramolecular interactions between the nitrile and carboxylic acid groups can lead to a variety of global conformations. While the extended, linear conformer is likely to be a low-energy state, folded or "hairpin" conformers, where the two ends of the molecule are in proximity, are also possible. The stability of these folded structures would depend on the balance between the energetic cost of introducing gauche torsions in the chain and any favorable dipole-dipole or other non-covalent interactions between the termini.

The following diagram illustrates the logical workflow for a comprehensive conformational analysis.

Methodologies for Structural Determination

To move from a theoretical understanding to empirical data, specific experimental and computational protocols are required.

Experimental Protocol: X-ray Crystallography

While no crystal structure is currently available, the following protocol outlines the steps to obtain one, providing the definitive solid-state structure.

Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.

Principle: Slow evaporation of a saturated solution or slow cooling of a solution can promote the formation of large, well-ordered crystals. The choice of solvent is critical and often determined empirically. Carboxylic acids have been successfully crystallized from a variety of solvents.[7][8]

Methodology:

-

Solvent Screening:

-

Dissolve small amounts of this compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water) at room temperature and with gentle heating to assess solubility.

-

Select solvents in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature or in which it is sparingly soluble.

-

-

Crystal Growth via Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate).

-

Filter the solution into a clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Crystal Growth via Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 50 °C).

-

Place the sealed container in an insulated vessel (e.g., a Dewar flask) to allow for very slow cooling to room temperature.

-

-

Crystal Mounting and Data Collection:

-

Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, carefully mount one on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) in a single-crystal X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or other phasing techniques to obtain an initial electron density map.

-

Build and refine the atomic model against the experimental data to determine precise atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Objective: To probe the solution-state conformation of this compound, specifically looking for evidence of folded structures.

Principle: Nuclear Overhauser Effect SpectroscopY (NOESY) is a 2D NMR experiment that detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[9][10] A cross-peak between two protons in a NOESY spectrum indicates their spatial proximity.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

-

Filter the solution into a high-quality NMR tube.

-

-

Data Acquisition:

-

Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton signals.

-

Set up a 2D NOESY experiment. A critical parameter is the mixing time, which determines the time allowed for NOE to build up. For a molecule of this size, a range of mixing times (e.g., 300 ms to 800 ms) should be tested.[9]

-

-

Data Analysis:

-

Process the 2D NOESY data to obtain the spectrum.

-

Look for cross-peaks between protons that are far apart in the covalent structure but could be close in a folded conformation. For example, a cross-peak between the protons alpha to the nitrile group and the protons alpha to the carboxylic acid group would be strong evidence for a hairpin-like conformation.

-

The volume of the cross-peaks is proportional to r⁻⁶, where r is the distance between the protons. By calibrating against a known distance (e.g., between geminal protons), approximate distances between non-bonded protons can be estimated, providing valuable constraints for molecular modeling.

-

Computational Workflow: Predicting the Conformational Ensemble

Objective: To generate a theoretical model of the conformational landscape of this compound, identifying low-energy conformers and the barriers between them.

Principle: Computational chemistry methods can systematically or stochastically explore the potential energy surface of a molecule to find stable conformations. Molecular mechanics force fields provide a fast way to evaluate the energy of different conformers, while higher-level quantum mechanics calculations can provide more accurate energies.

Methodology:

-

Initial Structure Generation:

-

Build the 2D structure of this compound in a molecular editor and generate an initial 3D structure. PubChem provides a computed 3D conformer that can serve as a starting point.[1]

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search. For a molecule with this many rotatable bonds, a stochastic method like Monte Carlo or a low-mode search is generally more efficient.

-

Use a molecular mechanics force field (e.g., MMFF94s or OPLS) to calculate the energy of each generated conformer.

-

Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

-

-

Energy Refinement:

-

Take the lowest energy conformers from the molecular mechanics search and re-minimize their geometries using a quantum mechanics method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.

-

-

Analysis:

-

Analyze the resulting ensemble of low-energy conformers. Cluster them by shape to identify the major conformational families (e.g., linear, U-shaped).

-

Calculate the Boltzmann population of each conformer at a given temperature to predict their relative abundance.

-

Analyze key geometric parameters, such as the end-to-end distance and the dihedral angles of the alkyl chain, to characterize the different conformational states.

-

The following diagram illustrates the relationship between the molecular structure and its functional application as a PROTAC linker.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its unique bifunctional nature and its applications in materials science and pharmacology. While this guide has laid out the theoretical framework and methodological approaches for a comprehensive structural and conformational analysis, a complete understanding awaits empirical data. The execution of the experimental protocols detailed herein—specifically the determination of a single-crystal X-ray structure and in-depth solution-state NMR studies—would provide invaluable, definitive data.

For drug development professionals, a key takeaway is the importance of not treating such linkers as simple spacers. The inherent conformational flexibility means that this compound exists as an ensemble of structures. Future computational work, such as molecular dynamics simulations in explicit solvent, could provide deeper insights into the dynamic behavior of this molecule and how its conformational landscape is altered upon binding to a target protein and an E3 ligase. This knowledge is paramount for the transition from serendipitous discovery to the rational design of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79879, this compound. Retrieved January 5, 2026 from [Link].

-

American Chemical Society Publications (2010). The Effect of Temperature on the Solubility of this compound in Cyclohexane, n-Hexane, and Water. Industrial & Engineering Chemistry Research. Retrieved January 5, 2026 from [Link].

-

Reweighting methods for elucidation of conformation ensembles of proteins. PMC. Retrieved January 5, 2026 from [Link].

-

Conformational analysis: A review. International Journal of Pharmaceutical Sciences and Research. Retrieved January 5, 2026 from [Link].

-

X-ray crystallography. Wikipedia. Retrieved January 5, 2026 from [Link].

-

NOESY and ROESY. University of California, Santa Cruz. Retrieved January 5, 2026 from [Link].

-

Chemistry LibreTexts (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 5, 2026 from [Link].

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 5, 2026 from [Link].

-

ETH Zurich (2023). Conformer Generation - Computational Chemistry. Retrieved January 5, 2026 from [Link].

-

Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. PubMed. Retrieved January 5, 2026 from [Link].

-

Spectroscopy Online (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 5, 2026 from [Link].

-

The conformation of carboxylic acids revealed. Henry Rzepa's Blog. Retrieved January 5, 2026 from [Link].

-

Cambridge Crystallographic Data Centre (2024). The Cambridge Structural Database (CSD). Retrieved January 5, 2026 from [Link].

-

Spectral Database for Organic Compounds (SDBS). AIST. Retrieved January 5, 2026 from [Link].

-

Molecular dynamics simulation of fatty acid extraction using a type V deep eutectic solvent with tunable hydrophobicity. The Journal of Physical Chemistry B. Retrieved January 5, 2026 from [Link].

-

Delineating the conformational flexibility of trisaccharides from NMR spectroscopy experiments and computer simulations. PMC. Retrieved January 5, 2026 from [Link].

- Carboxylic acid purification and crystallization process. Google Patents.

-

Molecular dynamics simulation of the interaction between palmitic acid and high pressure CO2. PMC. Retrieved January 5, 2026 from [Link].

-

2D Gradient NOESY Experiment. Bruker. Retrieved January 5, 2026 from [Link].

-

Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. Retrieved January 5, 2026 from [Link].

-

PubChem3D release notes. NCBI. Retrieved January 5, 2026 from [Link].

-

Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. NIH. Retrieved January 5, 2026 from [Link].

-

Conformational Analysis of Carboxylic Acid Anhydrides: A Microwave and Computational Study. ResearchGate. Retrieved January 5, 2026 from [Link].

-

Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. PMC. Retrieved January 5, 2026 from [Link].

-

ON THE X-RAY DIFFRACTION EFFECTS FROM SOLID FATTY ACIDS. PubMed. Retrieved January 5, 2026 from [Link].

-

Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved January 5, 2026 from [Link].

-

Detailed NOESY/T-ROESY analysis as an effective method for eliminating spin diffusion from 2D NOE spectra of small flexible molecules. ResearchGate. Retrieved January 5, 2026 from [Link].

Sources

- 1. This compound | C12H21NO2 | CID 79879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals [mdpi.com]

- 7. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

Theoretical Modeling of 11-Cyanoundecanoic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the theoretical modeling of 11-cyanoundecanoic acid, a bifunctional molecule of significant interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage computational methods to understand and predict the behavior of this molecule. We will delve into the core principles of its modeling, from fundamental physicochemical properties to advanced quantum and molecular mechanics simulations, providing both the theoretical underpinnings and practical, step-by-step workflows.

Introduction: The Scientific Imperative for Modeling this compound

This compound (C₁₂H₂₁NO₂) is a fascinating molecule characterized by a long aliphatic chain, a terminal carboxylic acid group, and a terminal cyano (nitrile) group.[1][2] This unique structure imparts amphiphilic properties and provides reactive sites for various chemical transformations, making it a valuable precursor for polymers like Nylon 12 and a potential component in targeted drug delivery systems.[3] Understanding its conformational landscape, intermolecular interactions, and reactivity at a molecular level is paramount for optimizing its applications. Theoretical modeling offers a powerful, cost-effective, and insightful avenue to explore these aspects, complementing and guiding experimental research.

This guide will equip you with the necessary knowledge to embark on the theoretical modeling of this compound, covering essential topics such as:

-

Molecular Structure and Physicochemical Properties: Establishing a foundational understanding of the molecule.

-

Quantum Chemical Calculations: Probing the electronic structure, reactivity, and spectroscopic properties of the cyano and carboxylic acid functionalities.

-

Molecular Dynamics Simulations: Investigating the conformational dynamics and intermolecular interactions in various environments.

-

Hybrid QM/MM Approaches: Combining the accuracy of quantum mechanics with the efficiency of molecular mechanics for complex systems.

PART 1: Foundational Knowledge - Physicochemical Properties and Structural Analysis

Before delving into complex modeling, a thorough understanding of the fundamental properties of this compound is essential.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₂ | [1][2] |

| Molecular Weight | 211.30 g/mol | [1][2] |

| CAS Number | 5810-18-4 | [1][2] |

| Melting Point | 329.85 K (56.7 °C) | [3] |

| Enthalpy of Fusion | 38.33 kJ/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Solubility | Insoluble in water; soluble in cyclohexane and n-hexane | [3][4] |

These experimental data serve as crucial benchmarks for validating the accuracy of our theoretical models. For instance, calculated vibrational frequencies from quantum chemical computations can be compared against experimental Infrared (IR) spectra.[2]

PART 2: Unveiling Electronic Structure and Reactivity with Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the electronic properties and reactivity of the cyano and carboxylic acid groups.[5][6][7]

Core Concepts and Rationale for Method Selection

The nitrile group (C≡N) is highly polar, with an electrophilic carbon atom, making it susceptible to nucleophilic attack.[8][9] The carboxylic acid group (-COOH) can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and self-assembly. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a good balance between accuracy and computational cost for studying these functional groups.[8]

Experimental Protocol: DFT Calculations for this compound

-

Structure Optimization:

-

Construct the initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform a geometry optimization using a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to find the lowest energy conformation.

-

-

Frequency Analysis:

-

Perform a frequency calculation at the same level of theory to verify that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

-

Electronic Property Calculation:

-

Calculate key electronic properties such as molecular orbital energies (HOMO, LUMO), the electrostatic potential surface, and atomic charges (e.g., Mulliken, NBO) to identify reactive sites.

-

-

Modeling Chemical Reactions:

-

To study reactions like the hydrolysis of the nitrile group, locate the transition state structures for the reaction pathway.[8][10] This involves specialized algorithms (e.g., QST2, QST3 in Gaussian).

-

Calculate the activation energy barrier from the energy difference between the reactants and the transition state.

-

Visualization: Molecular Structure and Electrostatic Potential

Caption: Ball-and-stick model of this compound.

PART 3: Simulating Dynamics and Interactions with Molecular Dynamics

While quantum mechanics excels at describing electronic details, molecular dynamics (MD) simulations are the tool of choice for exploring the conformational dynamics and intermolecular interactions of this compound over time.[11][12][13] This is particularly relevant for understanding its behavior in solution, in lipid bilayers, or in a polymer matrix.

Core Concepts and Rationale for Force Field Selection

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions. The choice of force field is critical for the accuracy of the simulation. For a molecule like this compound, a force field that accurately describes both the long aliphatic chain and the polar functional groups is required. Widely used force fields like CHARMM, AMBER, or GROMOS can be suitable, but may require parameterization for the cyano group to ensure accurate representation of its properties.

Experimental Protocol: MD Simulation of this compound in a Water Box

-

System Setup:

-

Place a single, optimized molecule of this compound in the center of a periodic box of water molecules (e.g., TIP3P or SPC/E water models).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system if the carboxylic acid is deprotonated.

-

-

Parameterization:

-

Assign force field parameters to all atoms in the system. If parameters for the cyano group are not standard in the chosen force field, they may need to be derived from quantum chemical calculations (e.g., by fitting to the electrostatic potential).

-

-

Minimization and Equilibration:

-

Perform an energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 298 K) and then run a simulation at constant pressure (NPT ensemble) to allow the system to reach equilibrium.

-

-

Production Run:

-

Once the system is equilibrated (as judged by stable temperature, pressure, and density), run the production simulation for the desired length of time (typically nanoseconds to microseconds).

-

-

Analysis:

-

Analyze the trajectory to calculate properties of interest, such as:

-

Root Mean Square Deviation (RMSD) to assess conformational stability.

-

Radius of gyration to measure the compactness of the molecule.

-

Radial distribution functions (RDFs) to characterize the solvation shell around the functional groups.

-

Hydrogen bonding analysis to quantify interactions with water.

-

-

Visualization: A General Workflow for Molecular Dynamics Simulation

Caption: A generalized workflow for performing molecular dynamics simulations.

PART 4: Bridging Scales with Hybrid QM/MM Methods

For studying chemical reactions or electronically excited states of this compound in a complex environment (e.g., an enzyme active site or a solvated cluster), a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often the most effective strategy.

Core Concepts and Rationale

QM/MM methods partition the system into two regions: a small, chemically active region (the QM region) that is treated with a high-level quantum mechanical method, and the surrounding environment (the MM region) that is described by a classical force field. This approach allows for the accurate modeling of electronic changes in the reactive center while still accounting for the influence of the larger environment in a computationally tractable manner. For this compound, the QM region could encompass the cyano or carboxylic acid group and any reacting partners, while the aliphatic chain and the solvent would constitute the MM region.

Conclusion and Future Directions

The theoretical modeling of this compound offers a rich landscape for scientific inquiry. By combining quantum chemical calculations and molecular dynamics simulations, researchers can gain unprecedented insights into its structure, reactivity, and dynamic behavior. This guide has provided a foundational framework and practical protocols to initiate such investigations.

Future modeling efforts could explore:

-

Self-assembly and aggregation: Simulating the formation of micelles or other aggregates in solution.

-

Interactions with biological membranes: Investigating how this compound partitions into and perturbs lipid bilayers.

-

Polymerization reactions: Modeling the initial steps of polyamide formation.

-

Development of novel force field parameters: Creating more accurate and transferable parameters for the cyanoalkanoic acid family of molecules.

By embracing the power of computational chemistry, the scientific community can accelerate the design and development of new materials and therapeutics based on the versatile this compound scaffold.

References

- Quantum chemical study of relative reactivities of a series of amines and nitriles: relevance to prebiotic chemistry. PubMed.

- Effect of Saturated Very Long-Chain Fatty Acids on the Organization of Lipid Membranes: A Study Combining 2 H NMR Spectroscopy and Molecular Dynamics Simulations.

- 11-CYANO-1-UNDECANOIC ACID synthesis. ChemicalBook.

- Dimerisation of nitrile oxides: a quantum-chemical study. PubMed.

- Structural Studies of Monounsaturated and ω-3 Polyunsaturated Free Fatty Acids in Solution with the Combined Use οf NMR and DFT Calculations—Comparison with the Liquid St

- This compound | C12H21NO2 | CID 79879. PubChem - NIH.

- Molecular dynamics simulation of the interaction between palmitic acid and high pressure CO2. PMC.

- Molecular dynamics simulations of lipid composition and its impact on structural and dynamic properties of skin membrane. DiVA portal.

- The Effect of Temperature on the Solubility of this compound in Cyclohexane, n-Hexane, and Water.

- Nitriles: base hydrolysis. YouTube.

- 20.7: Chemistry of Nitriles. Chemistry LibreTexts.

- 20.

- Undecanoic Acid | C11H22O2 | CID 8180. PubChem.

Sources

- 1. 11-CYANO-1-UNDECANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C12H21NO2 | CID 79879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Undecanoic Acid | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantum chemical study of relative reactivities of a series of amines and nitriles: relevance to prebiotic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimerisation of nitrile oxides: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Studies of Monounsaturated and ω-3 Polyunsaturated Free Fatty Acids in Solution with the Combined Use οf NMR and DFT Calculations—Comparison with the Liquid State - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular dynamics simulation of the interaction between palmitic acid and high pressure CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

An In-depth Technical Guide on the Discovery and History of 11-Cyanoundecanoic Acid

Abstract

This technical guide provides a comprehensive exploration of 11-cyanoundecanoic acid, a pivotal, yet often overlooked, intermediate in industrial chemistry. Primarily known for its role in the synthesis of 11-aminoundecanoic acid, the monomer for the high-performance biopolymer Polyamide 11 (Nylon-11), its history is intrinsically linked to the groundbreaking era of polymer science. This document traces the journey from its natural origins in castor oil to its synthesis and derivatization. We will delve into the foundational work in polymer chemistry that created the demand for such long-chain bifunctional molecules, detail the specific chemical transformations required for its synthesis, and explore its broader applications. This guide is intended for researchers, scientists, and professionals in drug development and polymer science, offering not just protocols, but the scientific rationale and historical context behind them.

The Dawn of a New Age: Polymer Science and the Need for Long-Chain Monomers

The story of this compound does not begin with its own discovery, but with a revolutionary shift in chemical science: the birth of polymer chemistry. In the early 1930s, the concept of macromolecules—very large molecules with repeating chemical structures—was still gaining traction. At the DuPont Experimental Station, a brilliant organic chemist named Wallace Hume Carothers was tasked with fundamental research into these novel structures. His work was not merely academic; it was a quest for new materials with unprecedented properties.

Carothers and his team systematically investigated polymerization reactions, inventing condensation polymerization, where monomers join together with the loss of a small molecule, like water. This research led to the creation of polyesters and, crucially, polyamides. In 1935, by reacting a dicarboxylic acid and a diamine, his group produced a strong, heat-resistant, and solvent-resistant fiber: the first polyamide, which would come to be known as Nylon. This invention sparked a global demand for the building blocks of these new materials—bifunctional monomers. The properties of the resulting polymer were directly dependent on the length of the carbon chains in these monomers. For applications requiring flexibility and durability, long-chain monomers, such as those with an 11-carbon backbone, were highly sought after.

From Plant to Precursor: The Castor Oil Connection

The industrial-scale synthesis of an 11-carbon monomer required an abundant and economical starting material. The solution was found not in petroleum, but in a renewable resource: castor oil. Castor oil is unique among vegetable oils in that it is predominantly composed of triglycerides of ricinoleic acid, an 18-carbon fatty acid with a hydroxyl group at C12. This inherent functionality makes it an ideal precursor for chemical transformation.

The industrial process begins with the transesterification of castor oil with methanol to produce methyl ricinoleate. This is followed by a high-temperature pyrolysis (thermal cracking) step, which cleaves the molecule to yield heptanal and methyl 10-undecenoate. It is this C11-ester, methyl 10-undecenoate, that serves as the primary feedstock for the synthesis of 11-carbon monomers. Subsequent hydrolysis of the ester furnishes 10-undecenoic acid, the direct precursor for this compound.

Figure 1: Overall synthetic workflow from castor oil to Polyamide 11.

The Synthetic Pathway: Crafting the Bifunctional Intermediate

The conversion of 10-undecenoic acid into this compound is a classic two-step process that precisely installs functional groups at both ends of the carbon chain.

Step 1: Anti-Markovnikov Hydrobromination

To functionalize the terminal carbon (C11), a halogen must be installed. Standard electrophilic addition of HBr to the double bond in 10-undecenoic acid would follow Markovnikov's rule, placing the bromine atom at the more substituted C10 position. To achieve the desired 11-bromo isomer, the reaction must proceed via an alternative mechanism.

This is accomplished through a free-radical addition, often called the "anti-Markovnikov" or "Kharasch effect," which occurs in the presence of a radical initiator like benzoyl peroxide. The presence of peroxides facilitates the homolytic cleavage of HBr, generating a bromine radical (Br•). This radical, rather than a proton, is the species that first attacks the alkene. The bromine radical adds to the less substituted carbon (C10), which generates the more stable secondary radical at the C11 position. This alkyl radical then abstracts a hydrogen atom from another molecule of HBr to form the 11-bromoundecanoic acid product and propagate the radical chain reaction.

Figure 2: Simplified mechanism of free-radical addition of HBr.

Experimental Protocol: Synthesis of 11-Bromoundecanoic Acid

-

Reaction Setup: Dissolve 10-undecenoic acid in a suitable non-polar solvent (e.g., toluene) in a reaction vessel equipped for gas inlet and cooling.

-

Initiator Addition: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

HBr Addition: Bubble dry hydrogen bromide gas through the solution while maintaining a controlled temperature (e.g., 10-20°C) with a cooling bath. The reaction is exothermic.

-

Reaction Monitoring: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

-